

LE-540: A Technical Guide to its Structure, Synthesis, and Mechanism of Action

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Compound of Interest

Compound Name: LE-540

Cat. No.: B10785511

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Abstract

LE-540 is a potent and selective antagonist of the Retinoic Acid Receptor beta (RAR β), a key regulator of cellular differentiation, proliferation, and apoptosis. Its chemical name is 6-(1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl)nicotinic acid. This document provides a comprehensive overview of the structure, synthesis, and biological activity of **LE-540**, with a focus on its role in modulating RAR β signaling and its subsequent effects on the Activator Protein-1 (AP-1) transcription factor.

Chemical Structure and Properties

LE-540 is a synthetic retinoid analog characterized by a tetramethyltetrahydronaphthalene group linked to a nicotinic acid moiety via an ethenyl bridge. This unique structure confers its high selectivity for the RAR β subtype.

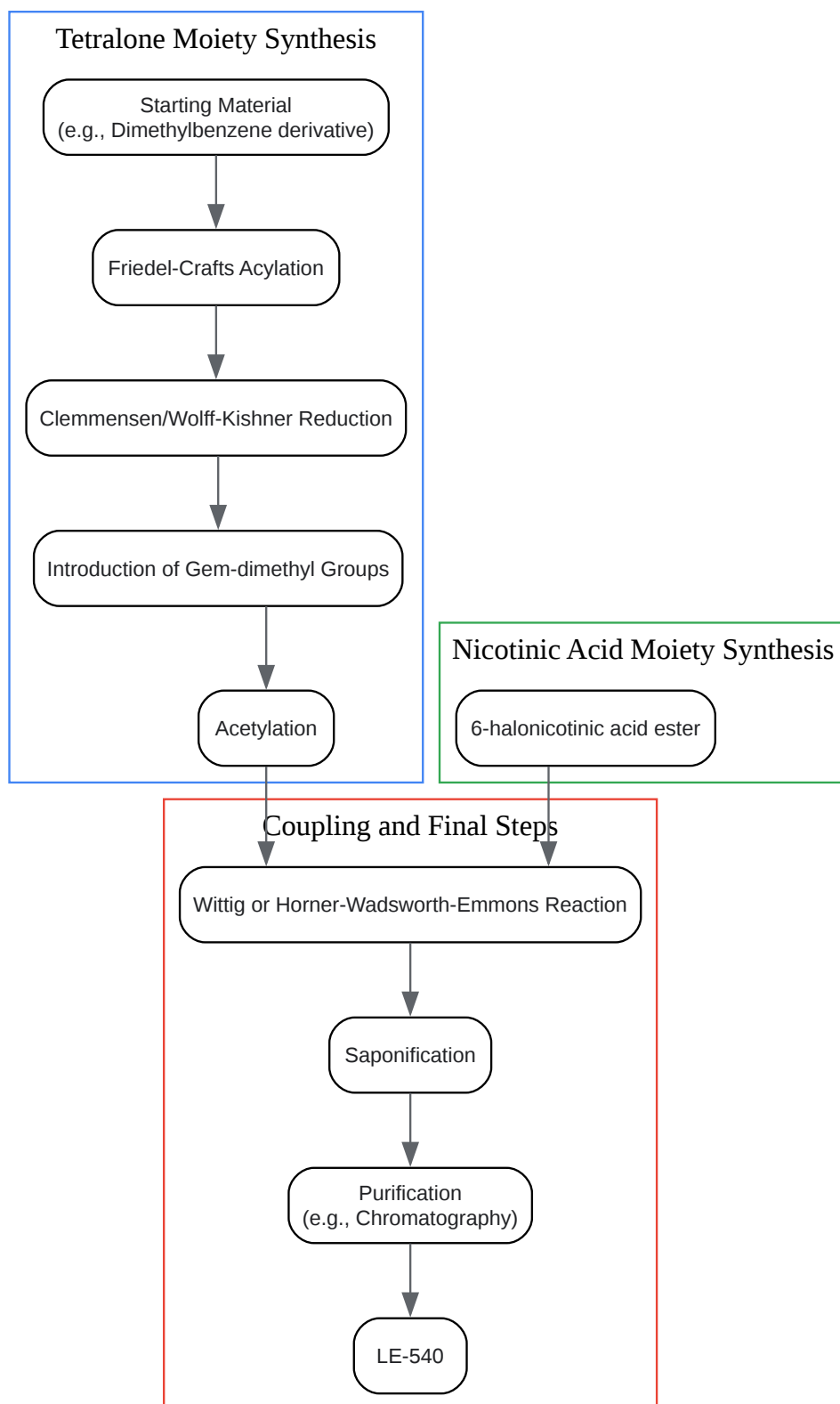
Property	Value	Reference
Chemical Formula	C ₂₄ H ₂₇ NO ₂	
Molecular Weight	361.48 g/mol	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO and ethanol	
Storage	Store at -20°C for long-term stability	

Synthesis of LE-540

While a detailed, step-by-step synthesis protocol with specific yields for **LE-540** is not readily available in the public domain, the synthesis of structurally related retinoids and nicotinic acid derivatives has been described. The general synthetic strategy likely involves a multi-step process culminating in the coupling of the tetramethyltetrahydronaphthalene and nicotinic acid moieties.

A plausible synthetic route, based on established organic chemistry principles for similar compounds, is outlined below. This should be considered a conceptual workflow and would require optimization and experimental validation.

Conceptual Synthetic Workflow



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Caption: Conceptual workflow for the synthesis of **LE-540**.

Key Experimental Protocols (Hypothetical)

Wittig or Horner-Wadsworth-Emmons Reaction (Step G): This key step would involve the coupling of a phosphonium ylide or a phosphonate carbanion derived from the tetralone moiety with the aldehyde or ketone functionality on the nicotinic acid derivative.

- Reagents: Tetralone-derived phosphonium salt or phosphonate ester, a strong base (e.g., n-butyllithium, sodium hydride), 6-formylnicotinic acid ester.
- Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
- Temperature: Typically carried out at low temperatures (e.g., -78 °C to room temperature).
- Workup: Quenching with a proton source (e.g., water, ammonium chloride), extraction with an organic solvent, and purification by column chromatography.

Saponification (Step H): The final step would involve the hydrolysis of the ester group on the nicotinic acid moiety to yield the carboxylic acid of **LE-540**.

- Reagents: The ester precursor of **LE-540**, a base (e.g., lithium hydroxide, sodium hydroxide).
- Solvent: A mixture of THF and water or methanol and water.
- Temperature: Room temperature to reflux.
- Workup: Acidification with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, followed by filtration and washing.

Biological Activity and Mechanism of Action

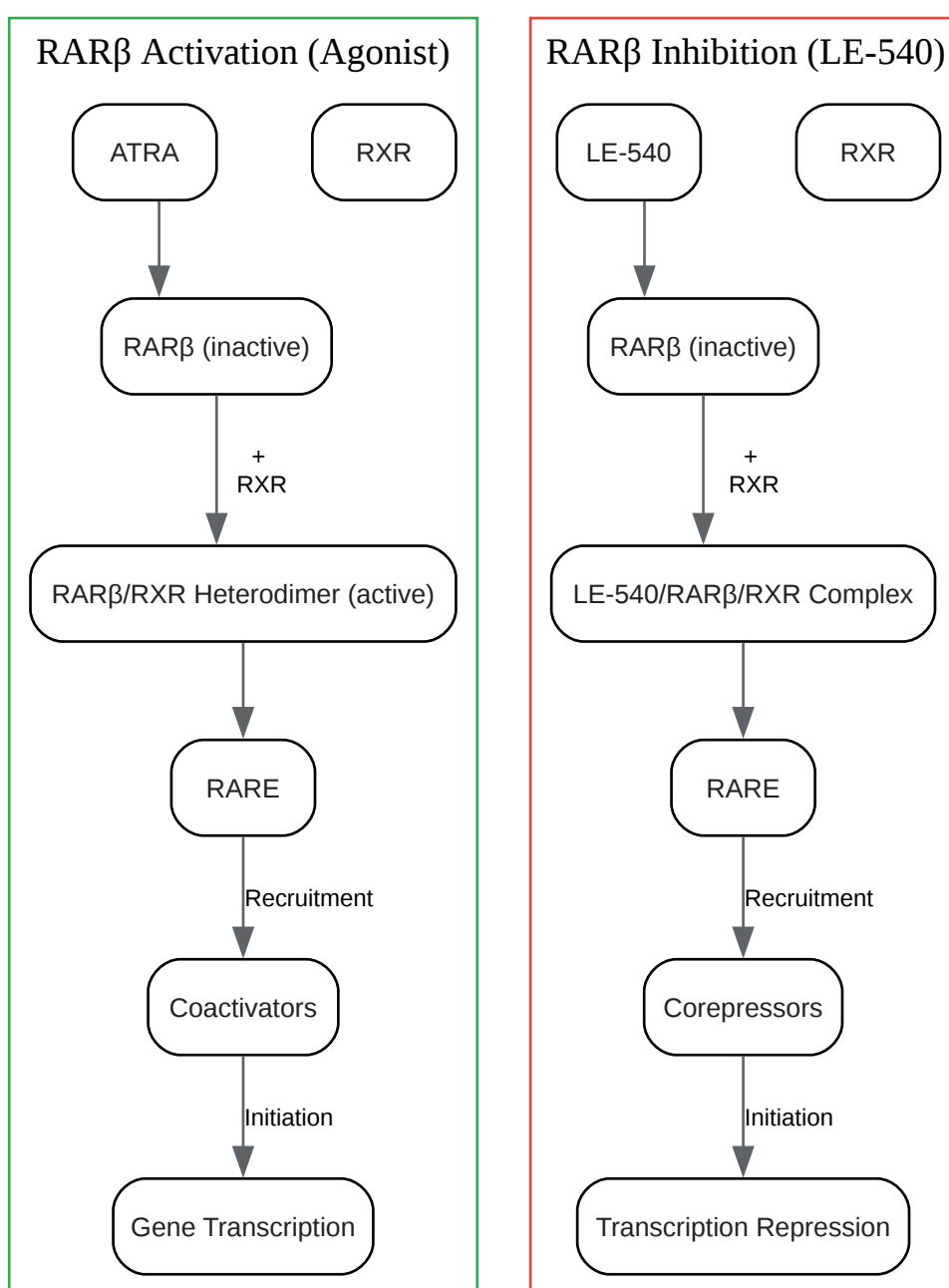
LE-540 functions as a selective antagonist for the retinoic acid receptor beta (RAR β).

Parameter	Value	Reference
Binding Affinity (K _i) for RAR β	0.22 μ M	[1]

RAR β Signaling Pathway and Inhibition by LE-540

Retinoic acid receptors are nuclear receptors that, upon binding to their ligand (all-trans retinoic acid, ATRA), form heterodimers with retinoid X receptors (RXRs). This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, recruiting coactivators and initiating gene transcription.

LE-540, as an antagonist, binds to RAR β but does not induce the conformational change necessary for the recruitment of coactivators. Instead, it promotes the binding of corepressors, thereby inhibiting the transcription of RAR β target genes.

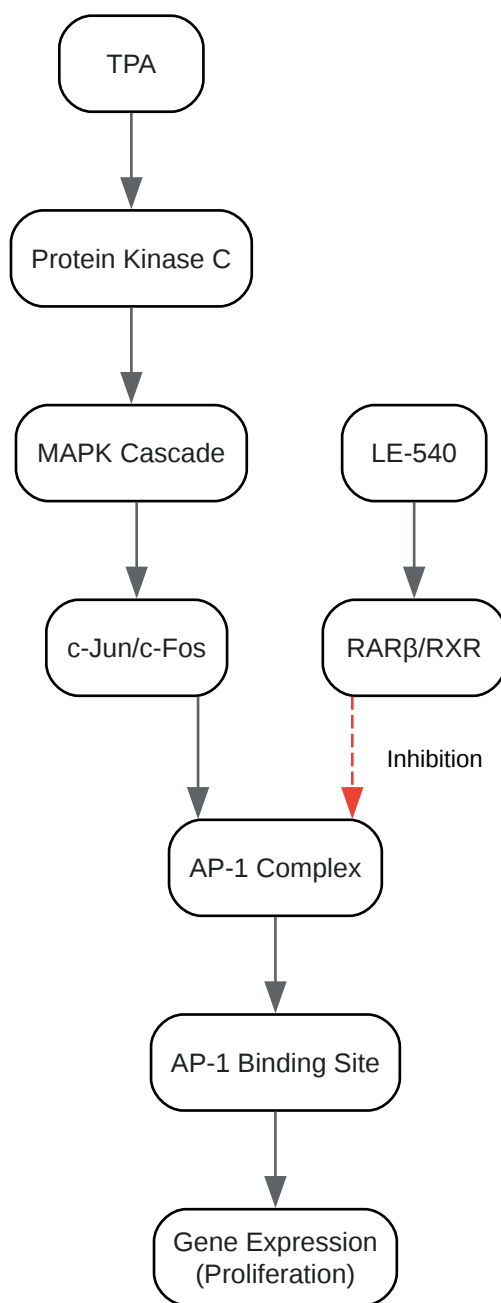


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Caption: Agonist activation vs. **LE-540** inhibition of RAR β signaling.

Inhibition of AP-1 Activity

Activator Protein-1 (AP-1) is a transcription factor that plays a crucial role in cell proliferation and transformation. Retinoic acid, through RARs, can inhibit AP-1 activity. **LE-540** has been shown to strongly repress 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced AP-1 activity in the presence of RAR β and RXR α .^[1] The mechanism is believed to involve the RAR β /RXR α heterodimer interfering with the components of the AP-1 complex (e.g., c-Jun/c-Fos), thereby preventing them from binding to their target DNA sequences.



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Caption: **LE-540**-mediated inhibition of the AP-1 signaling pathway.

Applications in Research

As a selective RAR β antagonist, **LE-540** is a valuable tool for:

- Studying the specific roles of RAR β in various biological processes, independent of RAR α and RAR γ .
- Investigating the mechanisms of retinoid-induced apoptosis, particularly in cancer cell lines. [1]
- Elucidating the interplay between RAR and AP-1 signaling pathways in cell growth and differentiation.[1]
- Developing potential therapeutic agents for diseases where RAR β signaling is dysregulated, such as certain types of cancer.

Conclusion

LE-540 is a critical research tool for dissecting the complexities of retinoic acid signaling. Its selectivity for RAR β allows for precise investigation into the functions of this specific receptor subtype. While detailed synthetic protocols require further disclosure, the conceptual framework provides a basis for its chemical synthesis. The established biological activities of **LE-540**, particularly its antagonism of RAR β and subsequent inhibition of AP-1, underscore its importance in the fields of molecular biology, oncology, and drug development.

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References

- 1. Murine RARbeta4 displays reduced transactivation activity, lower affinity for retinoic acid, and no anti-AP1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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